molecular formula C13H17N3O4 B14174872 4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide CAS No. 919996-65-9

4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide

Cat. No.: B14174872
CAS No.: 919996-65-9
M. Wt: 279.29 g/mol
InChI Key: DFZLRYVBSFYCFV-UHFFFAOYSA-N
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Description

4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide is a complex organic compound featuring a benzodioxole moiety, a piperazine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures. The resulting intermediate is then reduced using lithium tetrahydroaluminate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide is unique due to the combination of its benzodioxole and piperazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

919996-65-9

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

4-(1,3-benzodioxol-4-ylmethyl)-N-hydroxypiperazine-1-carboxamide

InChI

InChI=1S/C13H17N3O4/c17-13(14-18)16-6-4-15(5-7-16)8-10-2-1-3-11-12(10)20-9-19-11/h1-3,18H,4-9H2,(H,14,17)

InChI Key

DFZLRYVBSFYCFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C3C(=CC=C2)OCO3)C(=O)NO

Origin of Product

United States

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